molecular formula C15H16N2O4S B2532383 N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide CAS No. 1396809-95-2

N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B2532383
CAS No.: 1396809-95-2
M. Wt: 320.36
InChI Key: XJMDBYJRFIUHFN-UHFFFAOYSA-N
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Description

N-[2-(furan-3-yl)-2-hydroxyethyl]-N’-[3-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound that features a furan ring, a hydroxyethyl group, and a methylsulfanyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]-N’-[3-(methylsulfanyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 3-furan-2-yl-2-hydroxyethylamine with 3-(methylsulfanyl)benzoyl chloride under basic conditions to form the desired diamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-3-yl)-2-hydroxyethyl]-N’-[3-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups in the diamide can be reduced to form corresponding amines.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like alkoxides or amines under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(furan-3-yl)-2-hydroxyethyl]-N’-[3-(methylsulfanyl)phenyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific functional properties.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Known for its anticancer properties.

    N’-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Studied for its metal chelation and cytotoxic activities.

Uniqueness

N-[2-(furan-3-yl)-2-hydroxyethyl]-N’-[3-(methylsulfanyl)phenyl]ethanediamide is unique due to the combination of its furan ring, hydroxyethyl group, and methylsulfanyl-substituted phenyl ring. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-(3-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-22-12-4-2-3-11(7-12)17-15(20)14(19)16-8-13(18)10-5-6-21-9-10/h2-7,9,13,18H,8H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMDBYJRFIUHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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